molecular formula C17H20N2O2S2 B2592598 N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034518-61-9

N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No. B2592598
CAS RN: 2034518-61-9
M. Wt: 348.48
InChI Key: JAOPKQADDBXYIV-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiophene is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Catalytic Applications

One significant application of this compound is in catalysis. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, utilizing less reactive (hetero)aryl chlorides. This catalytic system has been documented to facilitate a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. It also enabled the arylation of lactams and oxazolidinones through an intramolecular cross-coupling process, showcasing its versatility and effectiveness in catalysis (De, Yin, & Ma, 2017).

Synthesis of Complex Molecules

The compound and its derivatives have also been utilized in the synthesis of complex molecules. A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting the compound's role in facilitating new synthetic pathways. This methodology has proven to be operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides, which are critical in the synthesis of a wide array of chemical products (Mamedov et al., 2016).

Biological Activities

Furthermore, this compound has been identified as a ligand effective for copper-catalyzed C−O cross-couplings, preparing biarylethers and phenols under mild conditions. This discovery stems from utilizing a pharmaceutical compound library for new ligand structures, showcasing the potential of such compounds in facilitating biological and chemical processes (Chan et al., 2019).

Conductivity Applications

Another application is in the field of electrochemistry, where derivatives of the compound have been synthesized and characterized for their conducting properties. Copolymers created from these derivatives have shown promising results in conductivity measurements, suggesting potential applications in electronic devices and materials science (Turac, Sahmetlioglu, & Toppare, 2014).

Future Directions

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N'-[(1-thiophen-3-ylcyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c20-15(18-10-14-4-3-8-23-14)16(21)19-12-17(6-1-2-7-17)13-5-9-22-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOPKQADDBXYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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